(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
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Description
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H13F3N2OS and its molecular weight is 386.39. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Characterizations
Ninganayaka Mahesha et al. (2021) developed a synthetic pathway for the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors. This work illustrates the versatility of thiazolyl compounds in synthesizing complex molecules with potential applications in various fields of chemistry and biology (Mahesha et al., 2021).
Quantum Chemical Calculations and Molecular Docking
A. Viji et al. (2020) performed molecular docking and quantum chemical calculations on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazole-1-yl]- 1,3-thiazole-4-yl}phenol, demonstrating its structural and electronic properties, which are crucial for understanding its interaction with biological targets (Viji et al., 2020).
Biological Applications and Sensing Capabilities
A. K. Manna et al. (2020) introduced a phenyl thiadiazole-based Schiff base receptor for the selective and sensitive detection of Al3+ ions, highlighting the potential application of thiazolyl and phenyl compounds in developing chemical sensors (Manna et al., 2020).
Anticancer and Antimicrobial Activity
Analysis by A. Viji et al. (2020) on a related thiazol compound underscored its antimicrobial and anticancer activities, providing a foundation for future research into therapeutic applications of such molecules (Viji et al., 2020).
Material Science and Luminescence
P. He et al. (2010) synthesized a carbazole-based europium(III) complex demonstrating strong red emission under blue-light excitation. This research suggests potential applications of similar compounds in the development of luminescent materials (He et al., 2010).
properties
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2OS/c1-26-16-7-4-6-14(10-16)18-12-27-19(25-18)15(11-24)9-13-5-2-3-8-17(13)20(21,22)23/h2-10,12H,1H3/b15-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWAEWXPQXEVTE-OQLLNIDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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